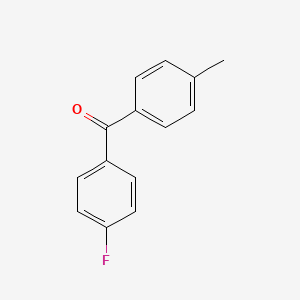

4-Fluoro-4'-methylbenzophenone

描述

Contextualization within Fluorinated Benzophenone (B1666685) Chemistry

Benzophenones, a class of aromatic ketones, are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai The introduction of fluorine atoms into the benzophenone structure, creating fluorinated benzophenones, significantly alters the parent molecule's physical, chemical, and biological properties. ontosight.aiontosight.ai 4-Fluoro-4'-methylbenzophenone is a prime example of an asymmetrically substituted fluorinated benzophenone, where different functional groups are present on the two aromatic rings.

The synthesis of such compounds often involves methods like the Friedel-Crafts acylation. echemi.com For instance, this compound can be synthesized from p-fluorobenzoyl chloride and toluene (B28343) using a Lewis acid catalyst like aluminum chloride. echemi.com Research in this area also explores iterative nucleophilic aromatic substitution (SNAr) reactions to create a wide array of both symmetrical and asymmetrical fluorinated benzophenones. acs.org This synthetic versatility allows chemists to fine-tune the properties of these molecules for specific applications. acs.org

Significance of Fluorine Substitution in Aromatic Ketones

The strategic placement of fluorine atoms in aromatic ketones like this compound has profound effects on their molecular behavior. The high electronegativity of fluorine can influence the molecule's reactivity, stability, and electronic properties. ontosight.aiontosight.ai This substitution can enhance a compound's ability to interact with biological targets, a property extensively explored in medicinal chemistry. ontosight.aiontosight.aitandfonline.com

Specifically, fluorine substitution can:

Alter Reactivity: The fluorine atom in this compound makes it susceptible to nucleophilic substitution reactions. echemi.com

Enhance Biological Activity: In broader studies of fluorinated compounds, the presence of fluorine has been shown to improve metabolic stability and binding affinity to proteins. tandfonline.combohrium.com This has led to the investigation of fluorinated benzophenone derivatives as potential anti-cancer agents and for applications in treating diseases like Alzheimer's. bohrium.comnih.gov

Modify Photophysical Properties: Fluorination can significantly impact the photophysical properties of molecules, which is crucial for applications in materials science, such as the development of photoinitiators and organic light-emitting diodes (OLEDs). nih.govmdpi.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is multifaceted, branching into several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing efficient and scalable synthesis routes. The Friedel-Crafts acylation remains a common method. echemi.com Studies also focus on creating diverse libraries of fluorinated benzophenones through techniques like nucleophilic aromatic substitution to explore structure-activity relationships. acs.org

Pharmaceutical and Agrochemical Intermediates: Due to its specific structural and reactive properties, this compound serves as a crucial intermediate in the synthesis of more complex molecules. echemi.com It is a building block for certain pharmaceutical drugs, including potential antibacterial, antiviral, or anticancer agents, as well as for synthesizing active ingredients in pesticides. echemi.com

Materials Science: The compound's characteristics make it valuable in materials science. It is used in the synthesis of functional polymers and photoactive compounds. echemi.com Its role as a photoinitiator in UV-curable coatings and inks is a significant area of application, where it helps to initiate polymerization upon exposure to UV light. lookchem.com

Biological Activity Studies: Research extends to the biological evaluation of derivatives of this compound. For example, novel fluorinated benzophenone derivatives have been synthesized and evaluated for their cytotoxic and anti-proliferative effects against various cancer cell lines. bohrium.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 530-46-1 | simsonpharma.comsinohighchem.com |

| Molecular Formula | C₁₄H₁₁FO | simsonpharma.comnih.gov |

| Molecular Weight | 214.23 g/mol | |

| Appearance | White to off-white crystalline powder | lookchem.comsinohighchem.com |

| Purity | ≥99.0% | sinohighchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMBDAUYJQQTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406058 | |

| Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-46-1 | |

| Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 4 Methylbenzophenone

Established Synthetic Routes

The most traditional and widely utilized methods for synthesizing 4-Fluoro-4'-methylbenzophenone and related structures are Friedel-Crafts acylation and halogen-fluorine exchange reactions.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and is the most common method for preparing this compound. chemistryjournals.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, toluene (B28343), with an acyl halide, 4-fluorobenzoyl chloride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.comlibretexts.org

The general mechanism begins with the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activating the 4-fluorobenzoyl chloride to form a resonance-stabilized acylium ion. masterorganicchemistry.com This highly electrophilic ion is then attacked by the electron-rich toluene ring. masterorganicchemistry.comscribd.com The methyl group on toluene is an ortho-, para-director, leading to the formation of isomeric products. Subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding the final ketone product. masterorganicchemistry.com

One documented synthesis involves adding aluminum chloride to a solution of toluene and 4-fluorobenzoyl chloride, which after workup, produces this compound. Another example utilized carbon disulfide as the initial solvent, yielding 5.05 grams of the pure product, which equated to a 20.1% yield. oregonstate.edu The reaction's efficiency and yield can be influenced by the choice of catalyst, solvent, and reaction temperature. acs.orggoogle.com

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield | Reference |

| Toluene | 4-Fluorobenzoyl Chloride | AlCl₃ | Carbon Disulfide | 20.1% | oregonstate.edu |

| Toluene | 4-Chlorobenzoyl Chloride | AlCl₃ | Not Specified | - | oregonstate.edu |

| Toluene | p-Toluoyl Chloride | Not Specified | Not Specified | 3.2% | oregonstate.edu |

| Fluorobenzene | 4-Chlorobenzoyl Chloride | AgCl₃ | Not Specified | 67.41% | oregonstate.edu |

| Toluene | Acetyl Chloride | AlCl₃ / LiCl | Dichloroethane | ~95% Purity | google.com |

This table is interactive and can be sorted by clicking on the column headers.

An alternative strategy for synthesizing fluorinated benzophenones involves halogen-fluorine exchange, a key transformation in fluorination chemistry. google.com This method typically proceeds by first synthesizing a halogenated precursor, such as 4-chloro-4'-methylbenzophenone, via a standard Friedel-Crafts acylation. oregonstate.edu The chlorine or bromine atom on the benzophenone scaffold is then substituted with fluorine using a suitable fluorinating agent.

This nucleophilic aromatic substitution (SₙAr) reaction is particularly effective when the halogen is activated by an electron-withdrawing group, such as the carbonyl group in benzophenone. Common fluorinating agents include potassium fluoride (B91410) (KF), often used with a phase-transfer catalyst to enhance its solubility and reactivity. ucc.ie More advanced and milder fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have also been developed for direct fluorination or for use in exchange reactions under specific conditions. semanticscholar.org

For instance, the synthesis of fluorinated thiophene (B33073) derivatives has been achieved through sequential halide exchange reactions, demonstrating the principle of replacing a bromine atom with fluorine using reagents like n-butyllithium and N-fluorosulfonimide (NFSI). ucc.ie A patent describes a process where carrying out the reaction in anhydrous hydrogen fluoride (HF) as a solvent can promote nucleophilic halogen-fluorine exchange in good yields. google.com

Emerging Synthetic Strategies

To address the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric amounts of catalysts, researchers are exploring more efficient and environmentally benign synthetic strategies.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com By directly heating the reaction mixture through molecular interaction with microwaves, this technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govbanglajol.info

The application of microwave irradiation to Friedel-Crafts reactions has been shown to be effective. chemistryjournals.net For example, the bismuth trifluoromethanesulfonate-catalyzed benzoylation of aromatic compounds under solvent-free microwave irradiation resulted in good yields within short reaction times. chemistryjournals.net This approach offers a greener alternative by minimizing solvent use and energy consumption. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the successful application to similar benzophenone and chalcone (B49325) syntheses suggests its high potential for this specific compound. nih.govbanglajol.infoafjbs.com Studies show that microwave-assisted reactions can lead to higher conversion rates, increased selectivity, and are generally more eco-friendly than conventional heating methods. nih.gov

The formation of the carbon-fluorine (C-F) bond is a central challenge in medicinal and materials chemistry due to the unique properties imparted by fluorine. mit.edu Research into novel catalytic methods for C-F bond formation aims to provide milder and more selective routes to organofluorine compounds.

One area of focus is the use of transition-metal catalysts, such as palladium, for the fluorination of aryl precursors. mit.edu These methods can operate under mild conditions and are suitable for late-stage functionalization of complex molecules. Mechanistic understanding and the development of specialized ligands have been crucial for creating broadly applicable and efficient fluorination systems. mit.edu

Another approach involves the direct electrophilic fluorination using modern reagents. For example, N-fluorobenzenesulfonimide (NFSI) has been used for the direct incorporation of fluorine into heterocyclic scaffolds following lithiation. ucc.ie While direct catalytic fluorination of a pre-formed 4-methylbenzophenone (B132839) is a conceptually advanced route, more common novel approaches involve the coupling of fluorinated building blocks. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be used to couple a fluorophenyl boronic acid (or related organometallic reagent) with a p-tolyl halide derivative, though this is less direct for a benzophenone synthesis.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves the careful manipulation of several reaction parameters to maximize yield and purity while minimizing side products and environmental impact.

For the prevalent Friedel-Crafts acylation, key variables include:

Catalyst Choice and Amount : While aluminum chloride is standard, other Lewis acids like ferric chloride (FeCl₃), or metal triflates (e.g., Hf(OTf)₄, Yb(OTf)₃) can be used, sometimes in catalytic amounts, which is environmentally and economically advantageous. chemistryjournals.netgoogle.com The combination of AlCl₃ with a co-catalyst like lithium chloride (LiCl) has been shown to improve purity and yield in certain benzophenone syntheses. google.com

Solvent : The choice of solvent can significantly impact the reaction. While traditional solvents include carbon disulfide or dichloroethane, the use of greener alternatives like ionic liquids has been explored. oregonstate.edugoogle.comresearchgate.net In some cases, using an excess of the aromatic substrate (toluene) can serve as both reactant and solvent. google.com

Temperature : Controlling the reaction temperature is crucial. Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions. scribd.comgoogle.com

Table 2: Comparison of Catalytic Systems in Friedel-Crafts Acylation

| Catalyst System | Reactants | Conditions | Key Finding | Reference |

| AlCl₃ / LiCl | Toluene, Acetyl Chloride | -15°C to RT | High purity product (~95%) | google.com |

| Hf(OTf)₄ / TfOH | Benzene (B151609), Acyl Chlorides | Not Specified | Catalytic amounts sufficient, good yields | chemistryjournals.net |

| Yb(OTf)₃ | Substituted Benzenes | Not Specified | Excellent yield (93%) with 0.2 eq. of catalyst | chemistryjournals.net |

| BmimCl–FeCl₃ (Ionic Liquid) | Benzene, Benzoyl Chloride | Not Specified | Higher catalytic activity than AlCl₃ or ZnCl₂ based ionic liquids | researchgate.net |

| Bi(OTf)₃ | Aromatic Compounds, Benzoic Anhydride | Microwave, Solvent-free | Good yields in short reaction times, reusable catalyst | chemistryjournals.net |

This table is interactive and can be sorted by clicking on the column headers.

Optimization of emerging methods like microwave-assisted synthesis focuses on power, temperature, and reaction time to achieve the highest possible yield in the shortest duration. banglajol.info For novel catalytic reactions, optimization involves screening different ligands, metal precursors, and bases to find the most active and selective system for the desired C-F bond formation. mit.edu

Isolation and Purification Methodologies

Following the synthesis of this compound, a series of isolation and purification steps are essential to obtain the compound in a pure form, free from unreacted starting materials, catalysts, and byproducts. The specific methods employed can vary depending on the synthetic route and the nature of the impurities present. Standard laboratory techniques such as extraction, washing, chromatography, and crystallization are commonly utilized.

The initial work-up of the reaction mixture typically involves quenching the reaction, often with water or an acidic solution, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed to remove residual reagents and dried before the solvent is evaporated to yield the crude product.

For purification, column chromatography and crystallization are the most prevalent and effective methods. Thin-layer chromatography (TLC) is also an important analytical tool used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. oregonstate.edu

Work-up and Extraction

After the completion of the synthesis, the reaction mixture is typically subjected to a work-up procedure to isolate the crude this compound. One common procedure involves quenching the reaction mixture, for instance with saturated aqueous sodium sulfite (B76179) (Na2SO3), followed by extraction with a solvent like chloroform (B151607) (CHCl3). The combined organic layers are then washed with brine and dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na2SO4) to remove any residual water. chemicalbook.com Another described method involves extraction with ethyl acetate (B1210297), followed by washing the organic phase sequentially with water and a saturated sodium chloride solution, and then drying over anhydrous sodium sulfate. google.com In some syntheses, such as a Friedel-Crafts acylation, the work-up may involve pouring the reaction mixture into ice-water, adding an organic solvent like toluene, and washing the separated organic layer with dilute hydrochloric acid, water, and saturated sodium chloride solution before drying.

Chromatographic Purification

Chromatography is a principal technique for purifying this compound from closely related impurities.

Flash Column Chromatography: This is a widely used method for obtaining the pure compound. After the initial work-up, the crude product can be purified by flash column chromatography on a silica (B1680970) gel column. A common eluent system used is a mixture of hexane (B92381) and chloroform, for example, in a 1:3 ratio, which yields the pure product as a colorless solid. chemicalbook.com

Silica Gel Column Chromatography: In other procedures, silica gel column chromatography with a different solvent system, such as petroleum ether and ethyl acetate (e.g., in a 5:1 ratio), is employed to separate the desired product from the crude mixture. google.com

The choice of solvent system is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). For instance, a TLC system of 25% acetone (B3395972) in hexane has been used to monitor the reaction producing a related pinacol (B44631) from the benzophenone, confirming the consumption of the starting material. oregonstate.edu

Crystallization

Crystallization is a powerful technique for achieving high purity of solid compounds like this compound. oregonstate.edu This method relies on the difference in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. For substituted benzophenones, recrystallization is a common final purification step. d-nb.info While specific solvents for the recrystallization of this compound are not always detailed, related benzophenone derivatives have been purified by crystallization from solvents like isopropanol (B130326) or ethanol. google.com General methods for benzophenone purification also include crystallization induced by the addition of a non-solvent (like water) to a solution of the crude product in an organic solvent. google.com

Below are tables summarizing the purification methodologies found in the literature.

Table 1: Chromatographic Purification Methods

| Chromatography Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane / Chloroform (1:3) | chemicalbook.com |

| Silica Gel Column Chromatography | Silica Gel (300-400 mesh) | Petroleum Ether / Ethyl Acetate (5:1) | google.com |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Acetone |

| Chloroform |

| Ethyl acetate |

| Hexane |

| Hydrochloric acid |

| Isopropanol |

| Petroleum ether |

| Sodium chloride |

| Sodium sulfate |

| Sodium sulfite |

| Toluene |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 4 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-4'-methylbenzophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete structural picture.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals signals corresponding to the methyl group and the aromatic protons on both the fluorophenyl and methylphenyl (tolyl) rings.

The methyl group protons (H-10) are the most shielded, appearing as a sharp singlet at approximately 2.44 ppm. The aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, displays four distinct signals. The protons on the tolyl ring (H-5, H-6) and the fluorophenyl ring (H-1, H-2) can be assigned based on their chemical shifts and coupling patterns. The protons ortho to the fluorine atom (H-2) appear as a triplet around 7.16 ppm due to coupling with both the adjacent proton and the fluorine atom. The protons ortho to the carbonyl group on the fluorinated ring (H-1) are deshielded and appear as a doublet of doublets around 7.80 ppm. On the tolyl ring, the protons ortho to the methyl group (H-6) are observed as a doublet at approximately 7.28 ppm, while the protons ortho to the carbonyl group (H-5) are further downfield as a doublet around 7.71 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.80 | dd | J_HH = 8.8, J_HF = 5.4 |

| H-2 | ~7.16 | t | J = 8.6 |

| H-5 | ~7.71 | d | J = 8.2 |

| H-6 | ~7.28 | d | J = 8.0 |

| H-10 (CH₃) | ~2.44 | s | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

The carbonyl carbon (C-7) is significantly deshielded and appears at a characteristic chemical shift of approximately 195.3 ppm. The methyl carbon (C-10) is the most shielded, with a signal around 21.7 ppm. A key feature of the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.). The carbon directly bonded to fluorine (C-3) shows a large one-bond coupling constant (¹JCF) of about 254 Hz and a chemical shift around 165.4 ppm. The other carbons in the fluorophenyl ring also exhibit smaller C-F couplings, which are invaluable for definitive assignment. For instance, the carbons ortho to the fluorine (C-2) show a two-bond coupling (²JCF) of approximately 22 Hz, while the carbons meta to the fluorine (C-1) display a three-bond coupling (³JCF) of around 9 Hz.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J_CF, Hz) |

|---|---|---|

| C-1 | ~132.6 | ³J_CF ≈ 9 |

| C-2 | ~115.5 | ²J_CF ≈ 22 |

| C-3 | ~165.4 | ¹J_CF ≈ 254 |

| C-4 | ~133.9 | ⁴J_CF ≈ 3 |

| C-5 | ~130.2 | N/A |

| C-6 | ~129.2 | N/A |

| C-7 (C=O) | ~195.3 | N/A |

| C-8 | ~134.7 | N/A |

| C-9 | ~143.8 | N/A |

| C-10 (CH₃) | ~21.7 | N/A |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural verification.

For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, confirming the presence of one unique fluorine environment in the molecule. The chemical shift of this signal is expected to be in the typical range for an aryl fluoride (B91410). For monofluorobenzene, the reference chemical shift is approximately -113 ppm (relative to CFCl₃). The precise shift for the title compound is influenced by the electron-withdrawing benzoyl group, which would cause a downfield shift from this reference value. The presence of this single peak provides conclusive evidence for the monosubstitution of fluorine on one of the aromatic rings.

While 1D NMR spectra provide essential data, 2D NMR experiments are often required for the definitive assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons. Specifically, it would confirm the coupling between H-1 and H-2 on the fluorophenyl ring and between H-5 and H-6 on the tolyl ring, confirming their ortho relationship. The absence of cross-peaks between the two sets of aromatic protons and the methyl singlet would confirm the separation of these three spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~2.44 ppm to the ¹³C signal at ~21.7 ppm, definitively assigning them to the methyl group. Similarly, it would link each aromatic proton signal to its corresponding aromatic carbon signal (e.g., H-1 to C-1, H-2 to C-2, etc.), allowing for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds. HMBC is used to piece together the different fragments of the molecule. Key correlations would include:

A three-bond correlation from the methyl protons (H-10) to the ipso-carbon of the tolyl ring (C-9) and a two-bond correlation to the ortho carbons (C-6).

Correlations from the aromatic protons to the central carbonyl carbon (C-7). For instance, protons H-1 and H-5 (both ortho to the carbonyl) would show strong three-bond correlations to C-7, confirming the connection of both rings to the ketone functional group.

A three-bond correlation from H-2 to the carbonyl carbon (C-7) would further solidify the structure.

Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and unambiguous assignment of every proton and carbon atom in the this compound molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The most prominent peak is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the region of 1650-1660 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring, typically seen as a series of absorptions between 1450 and 1600 cm⁻¹.

The presence of the fluorine substituent is indicated by a strong C-F stretching band, which for aryl fluorides is typically found in the 1200-1250 cm⁻¹ region. Finally, the methyl group gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 and 1380 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of a molecule. In the case of this compound, the FT-Raman spectrum is expected to be rich in information, revealing characteristic vibrations of the substituted benzophenone (B1666685) core.

The FT-Raman spectrum of a related compound, 4-bromo-4'-methylbenzophenone (B1273618), shows characteristic peaks for the carbonyl stretch and other vibrational modes. aip.orgaip.org For this compound, the spectrum would be dominated by vibrations of the aromatic rings, the carbonyl group, the carbon-fluorine bond, and the methyl group. The substitution pattern on the two phenyl rings breaks the symmetry of the parent benzophenone molecule, leading to a more complex spectrum.

Key expected regions in the FT-Raman spectrum would include:

C-H stretching vibrations of the aromatic rings and the methyl group, typically observed in the 3100-3000 cm⁻¹ region.

The characteristic and strong C=O stretching vibration of the ketone group, anticipated in the 1640-1660 cm⁻¹ range. The position of this band is sensitive to the electronic effects of the substituents.

Aromatic C=C stretching vibrations , which are expected to appear as a series of bands in the 1600-1400 cm⁻¹ region.

C-F stretching vibration , which is typically a strong band in the infrared spectrum but can also be observed in the Raman spectrum, usually in the 1250-1000 cm⁻¹ region.

Methyl group deformations and other fingerprint region vibrations below 1400 cm⁻¹.

The following interactive table provides a summary of the expected characteristic FT-Raman bands for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Strong |

| Methyl C-H Stretch | 2980 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1640 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Medium |

| In-plane C-H Bending | 1300 - 1000 | Weak to Medium |

| Methyl Group Bending | 1465 - 1370 | Weak to Medium |

| Out-of-plane C-H Bending | 900 - 675 | Weak to Medium |

Analysis of Vibrational Modes and Band Assignments

A detailed analysis of the vibrational modes of this compound would involve the assignment of each observed band in the FT-Raman and infrared spectra to a specific molecular motion. This is typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT).

For a molecule of this complexity, with 26 atoms, there are 72 normal modes of vibration. These can be broadly categorized as stretching, bending, and torsional modes. The vibrational assignments for substituted benzophenones have been discussed in the literature, providing a basis for the interpretation of the spectrum of this compound. scialert.netresearchgate.net

The key vibrational modes and their expected assignments are:

Carbonyl Stretching (νC=O): This is one of the most characteristic vibrations and is expected to be a strong band in both the IR and Raman spectra. For benzophenone itself, this mode is observed around 1660 cm⁻¹. The presence of an electron-donating methyl group and an electron-withdrawing fluorine atom will influence the exact position of this band.

Aromatic C=C Stretching (νC=C): The phenyl rings give rise to several stretching vibrations in the 1600-1450 cm⁻¹ region. These are often sensitive to the substitution pattern.

C-H Stretching (νC-H): The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

C-F Stretching (νC-F): The C-F stretching mode is expected to be a strong absorption in the infrared spectrum and of variable intensity in the Raman spectrum, located in the 1250-1000 cm⁻¹ range.

Ring Breathing Modes: The aromatic rings will also exhibit "breathing" modes, where the ring expands and contracts symmetrically. These are often observed in the Raman spectrum.

In-plane and Out-of-plane Bending Modes: A multitude of C-H and C-C-C bending vibrations occur in the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for the molecule.

The following interactive table presents a tentative assignment of the major vibrational modes for this compound, based on known correlations and data from similar molecules.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Methyl C-H stretching |

| 1660 - 1640 | C=O stretching |

| 1600 - 1580 | Aromatic C=C stretching |

| 1500 - 1400 | Aromatic C=C stretching |

| 1465 - 1370 | Methyl group bending |

| 1250 - 1000 | C-F stretching |

| 1200 - 1000 | Aromatic in-plane C-H bending |

| 1000 - 950 | Aromatic ring breathing |

| 900 - 675 | Aromatic out-of-plane C-H bending |

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a GC-MS experiment, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 214, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a benzophenone derivative and will be influenced by the presence of the fluoro and methyl substituents.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This would lead to the formation of the 4-fluorobenzoyl cation (m/z 123) and the 4-methylphenyl radical, or the 4-methylbenzoyl cation (m/z 119) and the 4-fluorophenyl radical. The relative intensities of these fragment ions would provide information about the relative stability of the resulting cations and radicals.

Loss of CO: A characteristic fragmentation of benzophenones is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion or fragment ions.

Formation of fluorotropylium or methyltropylium ions: Rearrangements can lead to the formation of stable tropylium-type ions.

The following interactive table summarizes the expected major fragments in the GC-MS spectrum of this compound.

| m/z | Proposed Fragment Ion |

| 214 | [C₁₄H₁₁FO]⁺˙ (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |

| 119 | [C₈H₇O]⁺ (4-Methylbenzoyl cation) |

| 95 | [C₆H₄F]⁺ (4-Fluorophenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium or Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in the unambiguous identification of a compound.

For this compound (C₁₄H₁₁FO), the theoretical exact mass of the molecular ion can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

The theoretical monoisotopic mass of this compound is calculated as follows:

14 (¹²C) = 14 * 12.000000 = 168.000000

11 (¹H) = 11 * 1.007825 = 11.086075

1 (¹⁹F) = 1 * 18.998403 = 18.998403

1 (¹⁶O) = 1 * 15.994915 = 15.994915

Total = 214.079393 u

An HRMS experiment would be expected to yield a measured mass very close to this theoretical value.

The following interactive table shows the theoretical and expected experimental mass for the molecular ion of this compound.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (u) | Expected HRMS Measurement (u) (within 5 ppm) |

| [M]⁺˙ | C₁₄H₁₁FO | 214.079393 | 214.0794 ± 0.0011 |

| [M+H]⁺ | C₁₄H₁₂FO⁺ | 215.087218 | 215.0872 ± 0.0011 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. researchgate.net Like other benzophenone derivatives, two main types of electronic transitions are anticipated:

n → π* transition: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This is a symmetry-forbidden transition, and therefore it is expected to have a low molar absorptivity (ε). It typically appears as a weak, longer-wavelength absorption band. For benzophenone, this transition is observed around 330-350 nm.

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the conjugated system of the aromatic rings and the carbonyl group. This is a symmetry-allowed transition and is expected to have a high molar absorptivity (ε). This transition usually appears as a strong absorption band at a shorter wavelength, typically in the 250-280 nm region for benzophenone. scialert.net

The presence of the fluoro and methyl substituents will cause shifts in the positions and intensities of these absorption bands (solvatochromic shifts). The electron-donating methyl group and the electron-withdrawing but π-donating fluorine atom will influence the energy levels of the molecular orbitals involved in these transitions.

The following interactive table summarizes the expected electronic transitions for this compound in a non-polar solvent.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Orbital Origin |

| n → π | 330 - 360 | < 500 | Carbonyl lone pair |

| π → π | 250 - 280 | > 10,000 | Aromatic/Carbonyl π system |

Phosphorescence and Photophysical Properties

The photophysical behavior of this compound, like other substituted benzophenones, is characterized by the electronic transitions within the carbonyl chromophore and the influence of its aromatic substituents. The absorption of ultraviolet (UV) light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing, a spin-forbidden process, the excited molecule rapidly transitions to a lower-energy triplet state (T₁). The radiative decay from this T₁ state back to the S₀ ground state is observed as phosphorescence.

The nature of the lowest excited triplet state in benzophenones can be of an n-π* or a π-π* character, which significantly influences their photophysical properties, including phosphorescence lifetime and reactivity. For many benzophenone derivatives, the n-π* triplet state is the lowest in energy, particularly in non-polar solvents. This state is characterized by a relatively short phosphorescence lifetime. However, the presence of substituents and the polarity of the solvent can alter the relative energies of the n-π* and π-π* states.

The following table presents representative photophysical data for a related substituted benzophenone to illustrate the typical parameters studied.

| Parameter | Value | Conditions |

|---|---|---|

| Phosphorescence Emission Maximum (n-π) | ~440 nm | Low Temperature Glass |

| Phosphorescence Lifetime (T₁) | 0.1 - 1.0 ms | Low Temperature |

| Excitation Maximum (n-π) | ~370 nm | Room Temperature |

It is important to note that the fluorine and methyl substituents in this compound will modulate its electronic properties. The electron-withdrawing fluorine atom and the electron-donating methyl group can influence the energy of the triplet state and, consequently, its phosphorescence characteristics. Further experimental studies are required to fully elucidate the specific phosphorescence quantum yields and lifetimes for this particular compound under various conditions.

X-ray Crystallography and Solid-State Structural Analysis

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. X-ray crystallography is the definitive technique for determining the precise atomic coordinates in a crystal lattice, providing insights into molecular conformation, crystal packing, and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound Derivatives

While a specific single-crystal X-ray diffraction study for this compound has not been detailed in the available literature, extensive crystallographic studies have been conducted on a wide range of benzophenone derivatives. These studies reveal key structural features that are likely to be present in the crystal structure of this compound.

One of the most significant conformational features of benzophenones is the dihedral angle between the two phenyl rings. This "twist" angle is a result of steric hindrance between the ortho-hydrogens of the two rings. For unsubstituted benzophenone, this angle is typically around 56°. Substituents on the phenyl rings can significantly alter this angle. For this compound, the para-substitution would likely result in a dihedral angle in a similar range, unless crystal packing forces induce a different conformation.

A hypothetical set of crystallographic data for a 4-substituted benzophenone derivative is presented in the table below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role in dictating the solid-state architecture.

The presence of the fluorine atom introduces the possibility of specific halogen-related interactions. C-H···F hydrogen bonds are commonly observed in the crystal structures of fluorinated organic molecules. These interactions, while weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to the lattice energy. Another potential interaction is the F···F contact, the nature of which is a subject of ongoing research but is often observed in the packing of highly fluorinated compounds.

The aromatic nature of the two phenyl rings suggests that π-π stacking interactions will also be a significant factor in the crystal packing. These interactions involve the face-to-face or offset arrangement of the phenyl rings, contributing to the stabilization of the crystal structure. The presence of the methyl group can also influence packing through van der Waals forces and potentially C-H···π interactions, where the methyl hydrogens interact with the electron-rich face of a neighboring phenyl ring.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 4 Methylbenzophenone

Photochemical Reactivity

The presence of the benzophenone (B1666685) chromophore endows 4-fluoro-4'-methylbenzophenone with a rich and well-studied photochemical reactivity. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state, initiating a series of photophysical and photochemical processes. The nature of these processes is highly dependent on the surrounding environment, particularly the solvent, and the presence of hydrogen-donating species.

Photoreduction Mechanisms to Benzopinacols

One of the most characteristic photochemical reactions of benzophenones, including this compound, is their photoreduction in the presence of a hydrogen-donating solvent, which leads to the formation of a dimeric product known as a benzopinacol (B1666686). This process is initiated by the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁).

The excited singlet state of benzophenones typically has a short lifetime and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state is a diradical, with unpaired electrons on the carbonyl oxygen and the aromatic ring system. It is this triplet state that is the primary reactive species in the photoreduction process.

In the presence of a hydrogen-donating solvent, such as isopropanol (B130326), the excited triplet state of this compound abstracts a hydrogen atom from the solvent. This results in the formation of two radical species: a ketyl radical (derived from the benzophenone) and a radical derived from the solvent (in the case of isopropanol, an isopropanol radical).

The final step of the photoreduction is the dimerization of two ketyl radicals. This radical-radical coupling reaction forms a new carbon-carbon single bond, yielding the corresponding benzopinacol, in this case, 1,2-bis(4-fluorophenyl)-1,2-bis(4-methylphenyl)ethane-1,2-diol.

Photoexcitation: this compound absorbs a photon and is promoted to an excited singlet state.

Intersystem Crossing: The excited singlet state rapidly converts to a more stable triplet state.

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a suitable donor, forming a ketyl radical.

Dimerization: Two ketyl radicals combine to form the benzopinacol product.

Quantum Efficiency Studies of Photoreduction Processes

The quantum efficiency, or quantum yield (Φ), of a photochemical reaction is a measure of the efficiency with which absorbed photons are converted into a specific product. For the photoreduction of benzophenones, the quantum yield is influenced by several factors, including the nature of the substituents on the aromatic rings and the reaction conditions.

While specific quantum yield data for the photoreduction of this compound is not extensively reported in readily available literature, studies on related substituted benzophenones provide valuable insights. For instance, the photoreduction of 4-bromo-4'-methylbenzophenone (B1273618) has been studied, yielding a photoreduction quantum efficiency of 7.75%. oregonstate.edu Another study on 4-phenylbenzophenone reported a quantum yield of 2.36 mol reduced/mol photon. oregonstate.edu These values indicate that the efficiency of the photoreduction process is sensitive to the nature of the substituents on the benzophenone core.

The substituents can influence the quantum yield by affecting the photophysical properties of the molecule, such as the lifetime and energy of the triplet state, as well as the stability of the intermediate ketyl radicals. Electron-withdrawing groups, like the fluorine atom in this compound, and electron-donating groups, like the methyl group, can modulate the reactivity of the excited state and the subsequent radical intermediates. The kinetics of the photoreduction of various benzophenone derivatives have been shown to be remarkably dependent on ring substitution, with the stability of the forming aromatic ketyl radicals being a determining factor. nih.gov

| Substituted Benzophenone | Quantum Yield (Φ) |

|---|---|

| 4-Bromo-4'-methylbenzophenone | 0.0775 |

| 4-Phenylbenzophenone | 2.36 |

Solvent Effects on Photophysical and Photochemical Behavior

The solvent plays a crucial role in the photophysical and photochemical behavior of this compound. The polarity of the solvent can influence the energies of the excited states and the efficiency of the photoreduction process.

In non-polar solvents, the lowest excited triplet state of benzophenones is typically of n-π* character. This state is highly reactive towards hydrogen abstraction, leading to efficient photoreduction. In polar, protic solvents like isopropanol, which can also act as hydrogen donors, the photoreduction to benzopinacol is generally favored.

In more polar, aprotic solvents, the energy of the π-π* triplet state can be lowered relative to the n-π* state. The π-π* triplet state is generally less reactive in hydrogen abstraction reactions. Therefore, in such solvents, the quantum yield of photoreduction may be reduced. The choice of solvent can thus be used to tune the photochemical reactivity of this compound.

Furthermore, the ability of the solvent to donate a hydrogen atom is critical for the photoreduction to occur. Solvents with readily abstractable hydrogens, such as secondary alcohols like isopropanol, are excellent for this reaction. Primary and tertiary alcohols are generally less effective hydrogen donors.

Organic Reaction Pathways

Beyond its photochemical reactivity, this compound can undergo a variety of conventional organic reactions, primarily targeting the carbonyl group and the benzylic methyl group.

Oxidation Reactions

The methyl group of this compound is susceptible to oxidation, particularly under strong oxidizing conditions. The benzylic position, being adjacent to the aromatic ring, is activated towards oxidation.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the methyl group to a carboxylic acid. This reaction would convert this compound into 4-(4-fluorobenzoyl)benzoic acid. The reaction typically requires heating to proceed at a reasonable rate. The mechanism of such oxidations often involves the formation of a manganese ester or a chromate (B82759) ester at the benzylic position, followed by subsequent elimination and further oxidation steps.

For the oxidation to occur, the presence of at least one benzylic hydrogen is necessary. Since the methyl group has three benzylic hydrogens, this reaction is expected to proceed. The benzophenone carbonyl group and the fluoro-substituted aromatic ring are generally stable under these oxidizing conditions.

Reduction Reactions

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding (4-fluorophenyl)(4-methylphenyl)methanol. This transformation can be achieved using a variety of reducing agents.

A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This initial attack forms an alkoxide intermediate. Subsequent workup with a protic source, such as water or dilute acid, protonates the alkoxide to give the final alcohol product.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this reduction. However, NaBH₄ is often preferred for its greater functional group tolerance and milder reaction conditions.

| Reaction Type | Reagent | Functional Group Transformed | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Methyl group | 4-(4-fluorobenzoyl)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | Carbonyl group | (4-fluorophenyl)(4-methylphenyl)methanol |

Nucleophilic Substitution Reactions

The presence of a fluorine atom on one of the phenyl rings of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr). The reaction is significantly activated by the strongly electron-withdrawing carbonyl group located para to the fluorine atom. This activation facilitates the attack of a nucleophile on the carbon atom bearing the fluorine, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the ipso-carbon (the carbon bonded to the fluorine), breaking the aromaticity of the ring and forming a negatively charged cyclohexadienyl intermediate (Meisenheimer complex). The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the carbonyl group, which provides substantial stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in this context. The rate of this type of reaction is generally dependent on the stability of the intermediate.

Studies on analogous 4-fluoro-4'-substituted benzophenones have shown that the reaction follows a bimolecular nucleophilic aromatic substitution pathway. rsc.org The reactivity of the C-F bond is notably higher than that of other halogens like chlorine in the same position, which is characteristic of SNAr reactions where the rate-determining step is the initial nucleophilic attack, not the halide's departure. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack. libretexts.org

The kinetics of these reactions are sensitive to the electronic properties of both the nucleophile and the substituents on the benzophenone scaffold. A study on the reaction of 4'-X,4-fluorobenzophenones with potassium salts of 4'-X,4-hydroxybenzophenones demonstrated that the reaction rates correlate well with the Hammett equation. rsc.org This indicates that electron-withdrawing groups on either the substrate or the nucleophile affect the reaction rate in a predictable manner. For substitution on the substrate (the fluorobenzophenone), the reaction is accelerated by electron-withdrawing groups (a positive ρ value of 1.19), while for the attacking phenolate (B1203915), the reaction is accelerated by electron-donating groups (a negative ρ value of -0.53). rsc.org

| Parameter | Description | Value |

|---|---|---|

| ρ (Substrate) | Reaction constant for substituent X on the fluorobenzophenone substrate. | +1.19 |

| ρ (Phenolate) | Reaction constant for substituent X on the attacking phenolate nucleophile. | -0.53 |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on this compound is governed by the directing and activating/deactivating effects of the three different functionalities: the methyl group, the fluorine atom, and the carbonyl bridge.

Carbonyl Group: The ketone is a powerful deactivating group and a meta-director for both aromatic rings due to its electron-withdrawing resonance and inductive effects.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director, primarily through an electron-donating inductive effect.

Fluorine Atom (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect, but it is an ortho, para-director because of its electron-donating resonance effect (via its lone pairs). libretexts.org

The interplay of these effects determines the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The ring containing the methyl group is "activated" relative to benzene (B151609), while the ring with the fluorine is "deactivated." Consequently, electrophilic attack will preferentially occur on the more electron-rich, methyl-substituted ring.

The substitution will be directed to the positions ortho to the methyl group (and meta to the carbonyl group). The para position is blocked by the carbonyl bridge. Therefore, the major products of an electrophilic aromatic substitution reaction on this compound are expected to be the 2'- and 6'-substituted isomers. Attack on the fluorine-containing ring is significantly disfavored due to the combined deactivating effects of both the fluorine and the carbonyl group.

Mechanistic Insights into Derivative Formation

Pathways to Fluorenone Derivatives

Fluorenone derivatives are characterized by a tricyclic system where two benzene rings are fused to a central five-membered ring containing a carbonyl group. The synthesis of a substituted fluorenone from this compound requires an intramolecular cyclization reaction. A common and established pathway for this transformation is intramolecular Friedel-Crafts acylation.

A plausible synthetic route would involve the following steps:

Oxidation of the Methyl Group: The methyl group on the 4'-position is first oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This step transforms the starting material into 4-(4-fluorobenzoyl)benzoic acid.

Formation of an Acyl Chloride: The resulting carboxylic acid is then converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Intramolecular Friedel-Crafts Acylation: The final step is the intramolecular cyclization of the acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion attacks the ortho position on the adjacent fluoro-substituted ring, followed by the loss of a proton to restore aromaticity and form the fluorenone core.

The cyclization is directed to one of the two ortho positions relative to the carbonyl bridge on the fluorine-bearing ring. This reaction results in the formation of a 2-fluoro-7-methyl-9H-fluoren-9-one skeleton (after the initial oxidation and cyclization). Other modern methods, such as palladium-catalyzed dehydrogenative cyclization, also provide routes to fluorenones from benzophenone precursors via dual C-H functionalization. acs.orgresearchgate.net

Polymerization Initiation Mechanisms

Benzophenone and its derivatives, including this compound, are widely used as Type II photoinitiators for free radical polymerization. Unlike Type I initiators that undergo direct bond cleavage upon irradiation, Type II initiators require a co-initiator or synergist to generate radicals.

The initiation mechanism proceeds through the following key steps:

Photoexcitation: Upon absorption of UV radiation (typically in the 300-400 nm range), the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This n-π* triplet state is diradical in nature, with an unpaired electron on the carbonyl oxygen.

Hydrogen Abstraction: The highly reactive triplet state abstracts a hydrogen atom from a suitable donor molecule, the co-initiator. Common co-initiators are tertiary amines, alcohols, or thiols, which possess labile hydrogen atoms.

Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical derived from the benzophenone and a second radical derived from the co-initiator.

Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates, by adding to the double bond and starting the propagation of the polymer chain. The efficiency of the process depends on factors like the quantum yield of the triplet state formation, the rate of hydrogen abstraction, and the reactivity of the generated radicals towards the monomer.

Influence of Substituents on Reactivity (Comparative Studies with Analogues)

The fluorine and methyl substituents on the 4- and 4'-positions of the benzophenone core significantly influence its chemical reactivity compared to unsubstituted benzophenone or other symmetrically substituted analogues.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound is activated towards SNAr, a reaction that is not possible with unsubstituted benzophenone or 4,4'-dimethylbenzophenone. Compared to 4,4'-difluorobenzophenone (B49673), the methyl group in the 4'-position exerts a weak electron-donating effect, which slightly reduces the electrophilicity of the C-F bond's carbon compared to a second fluorine atom. However, the primary driver for this reactivity remains the powerful para-carbonyl group.

Electrophilic Aromatic Substitution (EAS): The substituents create a significant difference in the reactivity of the two aromatic rings. The methyl-substituted ring is activated towards EAS compared to unsubstituted benzophenone, leading to faster reaction rates. Conversely, the fluorine-substituted ring is deactivated. In 4,4'-dimethylbenzophenone, both rings are activated, while in 4,4'-difluorobenzophenone, both are deactivated. This makes this compound a highly regioselective substrate for EAS.

Polymerization Initiation: The photoreactivity of benzophenones is also modulated by substituents. Electron-donating groups (like -CH₃) and electron-withdrawing groups (like -F) can alter the energy of the n-π* transition and the stability of the resulting ketyl radical. nih.gov Studies on various benzophenone derivatives have shown that the rate coefficients for photoreduction are highly dependent on ring substitution, which affects the activation energy of the hydrogen abstraction step. nih.gov The stability of the formed ketyl radical is a determining factor in the reaction kinetics. nih.gov While the fundamental mechanism remains the same, the efficiency and rate of radical generation for this compound will differ from that of benzophenone, 4,4'-dimethylbenzophenone, or 4,4'-difluorobenzophenone due to these electronic influences.

| Compound | Nucleophilic Substitution (at C4) | Electrophilic Substitution (Preferred Ring) | Relative Photoinitiation Efficiency (Predicted) |

|---|---|---|---|

| Benzophenone | Not reactive | Baseline (deactivated) | Baseline |

| This compound | Reactive | Faster than baseline (on methyl-ring) | Modified by F and CH₃ groups |

| 4,4'-Difluorobenzophenone | Reactive | Slower than baseline | Modified by two F groups |

| 4,4'-Dimethylbenzophenone | Not reactive | Faster than baseline | Modified by two CH₃ groups |

Computational Chemistry and Theoretical Studies of 4 Fluoro 4 Methylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netkarazin.ua These calculations enable the prediction of a wide range of molecular properties.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For 4-Fluoro-4'-methylbenzophenone, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Like other benzophenone (B1666685) derivatives, the molecule consists of two phenyl rings and a central carbonyl group. The key conformational feature is the torsional or dihedral angles of the phenyl rings with respect to the plane of the carbonyl group. Due to steric hindrance between the ortho-hydrogens of the phenyl rings, benzophenones are generally not planar. The two rings are twisted out of the plane of the C=O group, resulting in a non-planar, propeller-like shape. researchgate.net In computational studies of related molecules like 4-fluoro-4-hydroxybenzophenone, DFT calculations have been used to determine these structural parameters with high precision. researchgate.net The introduction of the fluorine and methyl groups at the para positions is not expected to significantly alter the fundamental non-planar geometry but will subtly influence the electronic distribution and intermolecular interactions.

Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Benzophenones Note: This table presents typical data for analogous compounds as direct data for this compound is not available.

| Parameter | Typical Value (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Length of the carbonyl double bond. |

| C-F Bond Length | ~1.35 Å | Length of the bond between carbon and fluorine on the phenyl ring. |

| Phenyl Ring Torsion Angle 1 | ~25° - 35° | The angle of twist of the fluoro-substituted phenyl ring relative to the carbonyl plane. |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with considerable accuracy. The results are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. researchgate.net

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual bond stretches, bends, and torsions to each calculated vibrational frequency. scispace.com

For this compound, key vibrational modes include:

C=O Stretching: This is a strong, characteristic absorption in the IR spectrum, typically found in the 1650-1700 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration for fluorobenzenes is typically observed in the 1000-1300 cm⁻¹ region. scispace.com

Aromatic C-H Stretching: These vibrations usually appear in the 3000-3100 cm⁻¹ range. scispace.com

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group are also identifiable.

Theoretical studies on 4-fluoro-4-hydroxybenzophenone have shown good agreement between calculated and experimental vibrational spectra, lending confidence to the predictive power of these methods. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. karazin.uanih.gov

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more chemically reactive. semanticscholar.org DFT calculations provide the energies of these orbitals. For benzophenone derivatives, the HOMO is typically localized over the phenyl rings, while the LUMO is often centered on the carbonyl group, indicating that the primary electronic transition involves n → π* or π → π* charge transfer. scholarsresearchlibrary.com The HOMO-LUMO gap is a key factor in determining the molecule's UV-visible absorption characteristics. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Benzophenone Note: Data is representative of calculations on similar compounds like 4-fluoro-4-hydroxybenzophenone. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -6.5 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | ~ -1.5 to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its lone pairs of electrons, and to a lesser extent, the fluorine atom. scispace.com

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites and helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) and Related Analyses for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization from filled (donor) to empty (acceptor) orbitals, and hyperconjugative interactions. researchgate.net

The key output of NBO analysis is the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization. In this compound, significant interactions would be expected between:

The lone pair orbitals of the carbonyl oxygen (nO) and the antibonding π* orbitals of the adjacent C-C bonds in the phenyl rings.

The π orbitals of the phenyl rings and the π* orbitals of the carbonyl group, which describes the conjugation within the system.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments and significant hyperpolarizability can exhibit nonlinear optical (NLO) properties. jhuapl.edu Such materials are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods can reliably predict NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). scholarsresearchlibrary.com

Benzophenone derivatives are known to possess NLO properties. scispace.com The presence of electron-donating (like -CH₃) and electron-withdrawing (like -F and -C=O) groups within a conjugated π-system can enhance these properties. The intramolecular charge transfer from the methyl-substituted ring to the fluoro-substituted ring, facilitated by the carbonyl bridge, is expected to give this compound a significant first-order hyperpolarizability (β) value, making it a candidate for NLO applications. researchgate.net Theoretical studies on similar donor-π-acceptor systems have confirmed that such substitutions can lead to large NLO responses. scispace.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in quantifying the electronic characteristics and reactivity of a molecule. These indices are derived from the electronic structure and are crucial for predicting how a molecule will interact with other chemical species. The primary tools for these calculations often involve Density Functional Theory (DFT), a computational method that has proven to be highly effective for the study of organic molecules.

The reactivity of this compound can be understood through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

From these fundamental energies, a suite of global reactivity descriptors can be calculated. These include electronegativity (χ), which measures the tendency of a molecule to attract electrons, and chemical hardness (η), which quantifies the resistance to change in its electron distribution. The inverse of chemical hardness is chemical softness (S), indicating a higher propensity for chemical reactions. These parameters provide a quantitative framework for predicting the molecule's behavior in various chemical environments.

While specific computational studies detailing the complete set of quantum chemical descriptors for this compound are not extensively available in the public domain, the established theoretical framework allows for the prediction of these values. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzophenone core is expected to significantly influence the electronic distribution and, consequently, the reactivity of the molecule.

Below is a representative table outlining the typical quantum chemical descriptors that would be determined in a computational study of this compound. The values presented are hypothetical and serve to illustrate the data that such a study would yield.

Interactive Data Table: Calculated Quantum Chemical Descriptors of this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/(2η) | 0.21 |

Note: These values are illustrative and would be determined with precision in a dedicated computational study using methods such as DFT with a specified basis set (e.g., B3LYP/6-311G(d,p)).

The insights gained from these computational descriptors are invaluable for the rational design of new materials and for understanding the mechanisms of chemical reactions involving this compound.

Advanced Research Applications of 4 Fluoro 4 Methylbenzophenone and Its Derivatives

Applications in Organic Synthesis as a Building Block

The molecular structure of 4-Fluoro-4'-methylbenzophenone, featuring reactive sites on the carbonyl group and the aromatic rings, makes it a versatile building block in organic synthesis. guidechem.com It serves as a crucial intermediate for constructing a variety of organic structures. The compound can undergo several types of chemical reactions, including the reduction of its ketone group to form alcohols, oxidation to yield carboxylic acids, and nucleophilic aromatic substitution of the fluorine atom.

Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of more elaborate organic molecules. Its structural framework is incorporated into larger compounds, including intermediates for pharmaceuticals and agrochemicals. guidechem.com The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The compound's ability to act as a scaffold allows for the systematic construction of new chemical entities with potential therapeutic or agricultural applications. guidechem.com

Synthesis of Fluorene (B118485) Derivatives

The benzophenone (B1666685) skeleton is a direct precursor to fluorene and its derivatives, a class of compounds widely used in the pharmaceutical industry and organic electronics. ossila.com While direct synthesis from this compound is a subject of ongoing research, a closely related derivative, 4-Fluoro-4′-methoxybenzophenone, is utilized in the preparation of fluorenone. ossila.com This transformation is achieved through a palladium-catalyzed dehydrogenative cyclization reaction, which can yield up to 90% of the fluorenone product. ossila.com This synthetic route highlights the utility of the fluorinated benzophenone core in accessing the valuable fluorene ring system, suggesting a similar potential for this compound in analogous cyclization reactions.

Photoactive Materials and Systems